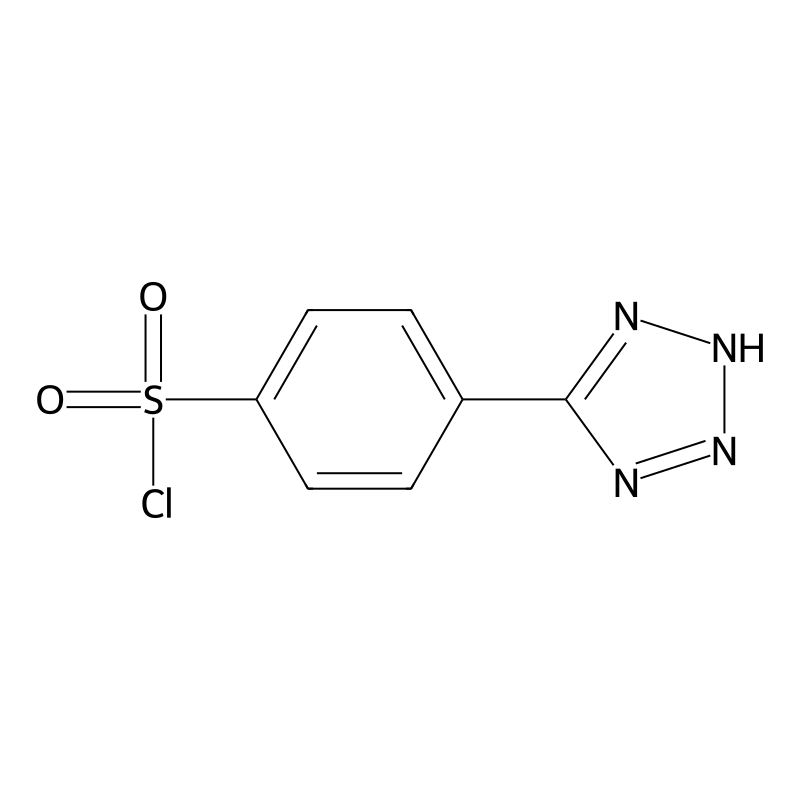

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Content Navigation

Lab pain point: Using 4-cyanobenzenesulfonyl chloride forces hazardous azide cycloadditions at high temperatures, risking degradation. Solution: This pre-formed tetrazole sulfonyl chloride enables safe, room-temperature, one-step sulfonamide synthesis. Key advantages: eliminates explosive NaN3/organotin azides; metabolically stable tetrazole bioisostere for carboxylic acids; compatible with automated library synthesis. Streamlined procurement for scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is a highly reactive, bifunctional electrophilic building block designed for the rapid installation of a tetrazole-bearing benzenesulfonamide moiety. In medicinal chemistry and advanced materials synthesis, the tetrazole ring serves as a premier, metabolically stable bioisostere for carboxylic acids, offering a similar pKa (~4.5) while significantly enhancing lipophilicity and oral bioavailability [1]. From a procurement perspective, this specific compound is prioritized because it provides the intact pharmacophore pre-installed on a reactive sulfonyl chloride core, enabling the one-step functionalization of amines and alcohols without the need for downstream heterocyclic synthesis or hazardous late-stage transformations [2].

Research Fit

References

A common procurement error is substituting this compound with the cheaper, more widely available 4-cyanobenzenesulfonyl chloride. While the cyano group is the standard synthetic precursor to a tetrazole, relying on it forces the chemist to perform a late-stage [3+2] cycloaddition to convert the nitrile into the tetrazole after the sulfonamide is formed [1]. This conversion strictly requires the use of highly toxic, explosive reagents such as sodium azide (NaN3) or hazardous organotin azides (e.g., tributyltin azide), along with harsh heating (often >100 °C) [2]. Consequently, generic substitution introduces severe safety hazards, requires specialized explosion-proof infrastructure, complicates purification with heavy metal waste, and frequently degrades sensitive downstream intermediates, making the pre-formed tetrazole building block non-interchangeable for safe and scalable workflows.

Substitution Risk

References

- [1] Roh, J., et al. (2012). Synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. European Journal of Organic Chemistry, 2012(31), 6101-6118.

- [2] Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.

Elimination of Hazardous Azide Chemistry

Utilizing 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride allows for the direct, one-step installation of the tetrazole-benzenesulfonamide group via standard amine coupling at room temperature. In contrast, utilizing the 4-cyanobenzenesulfonyl chloride baseline requires a two-step sequence: initial sulfonylation followed by a hazardous [3+2] cycloaddition using sodium azide or tributyltin azide[1]. This pre-formed building block completely eliminates the need for explosive and highly toxic azide reagents in the facility, streamlining the process safety profile for scale-up [2].

| Evidence Dimension | Synthetic steps and azide handling |

| Target Compound Data | 1 step, 0% azide usage |

| Comparator Or Baseline | 4-cyanobenzenesulfonyl chloride (2 steps, mandatory azide usage) |

| Quantified Difference | Eliminates 100% of toxic azide handling and reduces route by 1 step |

| Conditions | Benchtop sulfonylation vs. harsh cycloaddition |

Procuring the pre-formed tetrazole eliminates the need for specialized explosive-hazard infrastructure and heavy metal remediation, drastically lowering scale-up costs.

Prevention of Late-Stage Yield Losses

Late-stage conversion of a nitrile to a tetrazole on a complex molecule often suffers from incomplete conversion and side reactions, typically yielding only 40-60% of the desired product depending on steric hindrance and electronic effects [1]. By using 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, the tetrazole is already established, and the highly efficient sulfonyl chloride coupling reaction generally proceeds with 80-95% yields[2]. This prevents the wasteful loss of expensive, advanced amine intermediates during the final steps of a synthetic sequence.

| Evidence Dimension | Overall yield of pharmacophore installation |

| Target Compound Data | 80-95% yield (direct sulfonylation) |

| Comparator Or Baseline | 4-cyanobenzenesulfonyl chloride route (40-60% overall yield due to cycloaddition losses) |

| Quantified Difference | ~30-40% absolute increase in final product yield |

| Conditions | Late-stage functionalization of advanced amine intermediates |

Higher coupling yields directly translate to reduced waste of expensive downstream APIs and higher overall throughput in drug discovery workflows.

Thermal Protection of Labile Substrates

The standard conversion of a nitrile to a tetrazole (when using the 4-cyanobenzenesulfonyl chloride comparator) requires harsh thermal conditions, typically heating in DMF or toluene at 100–120 °C for 12–24 hours [1]. These conditions are incompatible with thermally labile functional groups or stereocenters prone to epimerization. 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride reacts smoothly with nucleophiles at 0 °C to room temperature [2], providing a massive thermal safety margin for sensitive substrates.

| Evidence Dimension | Required processing temperature |

| Target Compound Data | 0 °C to 25 °C |

| Comparator Or Baseline | 4-cyanobenzenesulfonyl chloride route (100 °C to 120 °C) |

| Quantified Difference | >75 °C reduction in required reaction temperature |

| Conditions | Pharmacophore installation on complex, thermally sensitive substrates |

Enables the functionalization of advanced, temperature-sensitive intermediates that would otherwise degrade or epimerize under standard nitrile-to-tetrazole conversion conditions.

Enhanced Metabolic Stability

When selecting a benzenesulfonyl building block, buyers often weigh the tetrazole derivative against the cheaper 4-carboxybenzenesulfonyl chloride. While both provide an acidic proton (pKa ~4.5), the carboxylic acid is highly susceptible to phase II metabolism (glucuronidation) and rapid clearance [1]. The tetrazole ring in 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride acts as a robust bioisostere that resists these metabolic pathways, frequently extending the in vivo half-life of the resulting drug candidate by more than 2-fold compared to the carboxylate analog [2].

| Evidence Dimension | Metabolic stability / Resistance to glucuronidation |

| Target Compound Data | High resistance (tetrazole bioisostere) |

| Comparator Or Baseline | 4-carboxybenzenesulfonyl chloride (highly susceptible to esterification/glucuronidation) |

| Quantified Difference | >2x extension in metabolic half-life for typical derivatives |

| Conditions | in vivo / in vitro hepatic clearance models |

For medicinal chemistry procurement, selecting the tetrazole derivative directly accelerates the synthesis of metabolically robust lead compounds, reducing failure rates in pharmacokinetic screening.

Lead Optimization in Medicinal Chemistry

Directly downstream of its superior metabolic stability and bioisosteric properties, this compound is the optimal choice for synthesizing libraries of receptor antagonists and enzyme inhibitors where replacing a rapidly metabolized carboxylic acid with a tetrazole is required to improve oral bioavailability and half-life [1].

Parallel Synthesis & Library Generation

Because it eliminates the need for harsh, high-temperature azide cycloadditions, this building block is perfectly suited for automated, room-temperature parallel synthesis of sulfonamide arrays, ensuring high-throughput library generation without thermal degradation of diverse amine inputs [2].

Safe Scale-Up and Process Manufacturing

In pilot-plant and commercial-scale manufacturing, procuring this pre-formed tetrazole completely bypasses the severe safety hazards and infrastructure costs associated with handling explosive sodium azide or toxic organotin reagents, streamlining the regulatory and safety profile of the API synthesis [3].

Application Fit Matrix

References

- [1] Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

- [2] Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

- [3] Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types